Cas no 2034567-12-7 (2-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione)

2-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- 2034567-12-7
- AKOS025312886
- 2-((5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- F2199-0406
- 2-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione
-
- インチ: 1S/C12H6F3N3O3/c13-12(14,15)11-16-8(17-21-11)5-18-9(19)6-3-1-2-4-7(6)10(18)20/h1-4H,5H2
- InChIKey: IOIBCUKDYHCVJI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=NC(CN2C(C3C=CC=CC=3C2=O)=O)=NO1)(F)F
計算された属性
- せいみつぶんしりょう: 297.03612555g/mol
- どういたいしつりょう: 297.03612555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 76.3Ų
2-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2199-0406-2mg |
2-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
2034567-12-7 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2199-0406-20μmol |
2-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
2034567-12-7 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2199-0406-15mg |
2-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
2034567-12-7 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2199-0406-3mg |
2-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
2034567-12-7 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2199-0406-10mg |
2-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
2034567-12-7 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2199-0406-40mg |
2-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
2034567-12-7 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2199-0406-2μmol |
2-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
2034567-12-7 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2199-0406-50mg |
2-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
2034567-12-7 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
Life Chemicals | F2199-0406-5μmol |
2-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
2034567-12-7 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2199-0406-25mg |
2-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
2034567-12-7 | 90%+ | 25mg |
$163.5 | 2023-05-16 |
2-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
2-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Compound CAS No 2034567-12-7: 2-{5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione
The compound with CAS number 2034567-12-7, named 2-{5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione, is a highly specialized organic molecule with significant potential in the field of drug discovery and chemical synthesis. This compound is characterized by its unique structural features, which include a trifluoromethyl group attached to an oxadiazole ring and a dihydroisoindole dione moiety. These structural elements contribute to its distinctive chemical properties and biological activity.
Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of this group in the oxadiazole ring of this compound suggests that it may exhibit improved pharmacokinetic properties compared to similar molecules without such substitution. Additionally, the oxadiazole ring itself is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive agents.
The dihydroisoindole dione moiety in this compound is another key feature that contributes to its potential applications. This moiety is commonly found in natural products and has been associated with various biological activities, including antioxidant and anti-inflammatory effects. Recent research has explored the use of dihydroisoindole derivatives in the development of novel therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cancer.
From a synthetic standpoint, the construction of this compound involves a series of intricate reactions that highlight the advancements in modern organic chemistry. The synthesis begins with the preparation of the oxadiazole ring through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative. The introduction of the trifluoromethyl group is achieved through a nucleophilic substitution reaction or via a fluorination process, depending on the specific conditions employed.
The coupling of the oxadiazole ring with the dihydroisoindole dione moiety is typically accomplished using a cross-coupling reaction or through traditional nucleophilic aromatic substitution methods. These reactions require precise control over reaction conditions to ensure high yields and selectivity. The final product undergoes rigorous characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an inhibitor of key enzymes involved in metabolic pathways associated with obesity and diabetes. Furthermore, its ability to modulate cellular signaling pathways makes it a candidate for exploring treatments for inflammatory diseases.
One area where this compound has garnered significant attention is its potential role in anticancer therapy. Preclinical studies have indicated that it may possess cytotoxic activity against certain cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity suggests that it could be developed into a targeted anticancer agent with reduced side effects compared to conventional chemotherapy drugs.
Another intriguing aspect of this compound is its photophysical properties. The combination of electron-withdrawing groups such as trifluoromethyl and conjugated aromatic systems can lead to unique fluorescence characteristics. These properties make it an attractive candidate for applications in bioimaging and sensing technologies.
From an environmental perspective, understanding the fate and behavior of this compound in natural systems is crucial for ensuring its safe use and disposal. Recent research has focused on evaluating its biodegradability under various environmental conditions. Initial findings suggest that while it exhibits moderate persistence in aqueous environments, it can undergo microbial degradation under specific conditions.
In conclusion, CAS No 2034567-12-7 represents a cutting-edge molecule with diverse applications across multiple fields of science and technology. Its unique structural features, combined with advancements in synthetic methodologies and biological research, position it as a valuable tool for addressing pressing challenges in medicine and beyond.
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